molecular formula C21H30O4 B14279354 Diethyl benzyl(cyclohexylmethyl)propanedioate CAS No. 136403-35-5

Diethyl benzyl(cyclohexylmethyl)propanedioate

Cat. No.: B14279354
CAS No.: 136403-35-5
M. Wt: 346.5 g/mol
InChI Key: BNYWINITQLNXSO-UHFFFAOYSA-N
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Description

Diethyl benzyl(cyclohexylmethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyclohexylmethyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl benzyl(cyclohexylmethyl)propanedioate typically involves the alkylation of diethyl propanedioate (also known as diethyl malonate) with benzyl and cyclohexylmethyl halides. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl propanedioate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the benzyl and cyclohexylmethyl halides to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl benzyl(cyclohexylmethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The benzyl and cyclohexylmethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Diethyl benzyl(cyclohexylmethyl)propanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl benzyl(cyclohexylmethyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding carboxylic acids and alcohols, which can then participate in various biochemical processes. The benzyl and cyclohexylmethyl groups can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Diethyl benzyl(cyclohexylmethyl)propanedioate can be compared with other similar compounds, such as:

    Diethyl malonate: A simpler ester with two ethyl groups, commonly used in organic synthesis.

    Diethyl benzylmalonate: Similar to this compound but lacks the cyclohexylmethyl group.

    Diethyl cyclohexylmethylmalonate: Similar to this compound but lacks the benzyl group.

The uniqueness of this compound lies in the presence of both benzyl and cyclohexylmethyl groups, which can impart specific chemical and biological properties to the compound.

Properties

CAS No.

136403-35-5

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

diethyl 2-benzyl-2-(cyclohexylmethyl)propanedioate

InChI

InChI=1S/C21H30O4/c1-3-24-19(22)21(20(23)25-4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3

InChI Key

BNYWINITQLNXSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCCCC1)(CC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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